N-[2-[5-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Description
N-[2-[5-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound featuring multiple functional groups, including oxazole and oxadiazole rings
Properties
IUPAC Name |
N-[2-[5-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-6-11-10(12(7-2)21-18-11)8-13-16-14(19-22-13)15(4,5)17-9(3)20/h6-8H2,1-5H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTMHHCNXGKHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)CC)CC2=NC(=NO2)C(C)(C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the oxadiazole ring via a condensation reaction. The final step involves the acylation of the intermediate compound to form the acetamide group. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs. Purification methods like recrystallization and chromatography are essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents, potentially altering the compound’s properties and applications.
Scientific Research Applications
N-[2-[5-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-[5-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their function. This interaction can result in various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and oxadiazole derivatives, such as:
- 3,5-diethyl-4-methyl-1,2-oxazole
- 5-(4-methyl-1,2,4-oxadiazol-3-yl)-2-propyl-1,3-oxazole
Uniqueness
N-[2-[5-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is unique due to its specific combination of functional groups and structural features This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
